molecular formula C11H11NO B2615917 1-(4-Hydroxybenzyl)cyclopropanecarbonitrile CAS No. 1871914-87-2

1-(4-Hydroxybenzyl)cyclopropanecarbonitrile

Cat. No.: B2615917
CAS No.: 1871914-87-2
M. Wt: 173.215
InChI Key: RKBJSUSQYSEOEO-UHFFFAOYSA-N
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Description

1-(4-Hydroxybenzyl)cyclopropanecarbonitrile is an organic compound with the molecular formula C11H11NO. It features a cyclopropane ring attached to a benzyl group and a nitrile functional group.

Preparation Methods

The synthesis of 1-(4-Hydroxybenzyl)cyclopropanecarbonitrile typically involves the reaction of 4-hydroxybenzyl bromide with cyclopropanecarbonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Chemical Reactions Analysis

1-(4-Hydroxybenzyl)cyclopropanecarbonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(4-Hydroxybenzyl)cyclopropanecarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Hydroxybenzyl)cyclopropanecarbonitrile is not fully understood. its biological effects are thought to be mediated through interactions with specific molecular targets and pathways. The hydroxyl and nitrile functional groups may play crucial roles in these interactions, potentially affecting enzyme activity, receptor binding, or other cellular processes .

Comparison with Similar Compounds

1-(4-Hydroxybenzyl)cyclopropanecarbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

1-[(4-hydroxyphenyl)methyl]cyclopropane-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c12-8-11(5-6-11)7-9-1-3-10(13)4-2-9/h1-4,13H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKBJSUSQYSEOEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC2=CC=C(C=C2)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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